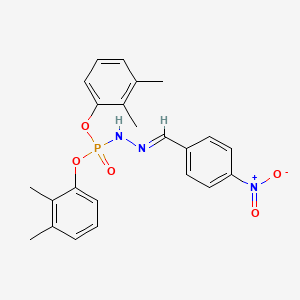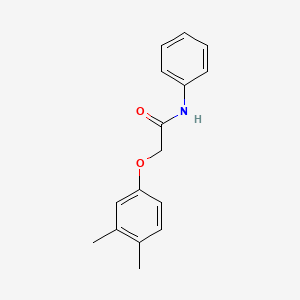![molecular formula C16H24N2O2 B5859369 N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)
N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide, also known as N-(4-morpholin-2-ylethyl)-N-phenylbutanamide or U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for the pain-relieving and euphoric effects of opioids. In recent years, U-47700 has gained notoriety as a recreational drug, leading to several deaths and the scheduling of the drug by the US Drug Enforcement Administration.
Wirkmechanismus
U-47700 acts as a potent agonist of the μ-opioid receptor, which is responsible for the pain-relieving and euphoric effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain transmission and the release of dopamine in the brain, resulting in a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has several biochemical and physiological effects. It is a potent analgesic, meaning it can relieve pain. It also has sedative and anxiolytic effects, meaning it can reduce anxiety and induce sleep. U-47700 can also cause respiratory depression, which can be fatal in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages and limitations for lab experiments. Its potency and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor and its role in pain relief and addiction. However, its potential for abuse and toxicity make it a risky substance to work with, and researchers must take appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for research involving U-47700. One area of interest is the development of new treatments for opioid addiction and overdose. U-47700 has also been investigated as a potential treatment for depression and anxiety. Additionally, further research is needed to fully understand the pharmacology and toxicity of U-47700 and other synthetic opioids.
Synthesemethoden
The synthesis of U-47700 involves the reaction of 4-chlorobutyryl chloride with N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamidephenylethylamine in the presence of triethylamine to form N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamidephenyl-N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide(4-chlorobutanoyl)ethylamine. This intermediate is then reacted with morpholine in the presence of sodium hydride to produce U-47700. The synthesis of U-47700 is relatively simple and can be accomplished using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Despite its notoriety as a recreational drug, U-47700 has several potential scientific research applications. It has been used as a tool to study the μ-opioid receptor and its role in pain relief and addiction. U-47700 has also been used in animal models to study the effects of opioids on the respiratory system and to develop new treatments for opioid overdose.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-16(8-4-7-15-5-2-1-3-6-15)17-9-10-18-11-13-20-14-12-18/h1-3,5-6H,4,7-14H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBWZCMISZSNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)
![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)

